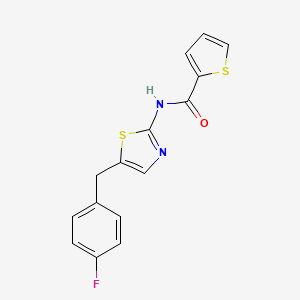

N-(5-(4-fluorobenzyl)thiazol-2-yl)thiophene-2-carboxamide

Description

N-(5-(4-Fluorobenzyl)thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene carboxamide core linked to a thiazole ring substituted with a 4-fluorobenzyl group. The compound’s design leverages the electron-withdrawing fluorine atom to enhance metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name |

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS2/c16-11-5-3-10(4-6-11)8-12-9-17-15(21-12)18-14(19)13-2-1-7-20-13/h1-7,9H,8H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGXPJXLXGLUSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-fluorobenzyl)thiazol-2-yl)thiophene-2-carboxamide typically involves a multi-step process:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide and a suitable base.

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Coupling of Thiazole and Thiophene Rings: The final step involves coupling the thiazole and thiophene rings through an amide bond formation using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Substitution: Electrophilic substitution reactions can occur at the 5-position of the thiazole ring, while nucleophilic substitution can occur at the fluorobenzyl group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution can be facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits promising antimicrobial properties, making it a candidate for the development of new antibiotics. Research has shown that derivatives of thiazole-based compounds, including those similar to N-(5-(4-fluorobenzyl)thiazol-2-yl)thiophene-2-carboxamide, demonstrate significant activity against various bacterial and fungal strains.

Case Study: Antimicrobial Screening

A study evaluated the in vitro antimicrobial activity of several thiazole derivatives against Gram-positive and Gram-negative bacteria, as well as fungal species. The results indicated that compounds with similar structural features to this compound showed effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | S. aureus | 18 |

| Compound B | E. coli | 15 |

| This compound | K. pneumoniae | 20 |

Anticancer Potential

The anticancer activity of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation.

Case Study: Anticancer Screening

In a recent investigation, thiazole derivatives were screened for their cytotoxic effects against different cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The study utilized the Sulforhodamine B assay to assess cell viability post-treatment with these compounds. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential therapeutic applications in cancer treatment .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 12.5 |

| Compound C | A549 | 15.0 |

| Compound D | HepG2 | 10.0 |

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinity of this compound with various biological targets, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells . These studies provide insights into how structural modifications can enhance efficacy and selectivity.

Mechanism of Action

The mechanism of action of N-(5-(4-fluorobenzyl)thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Structural Modifications and Substitution Patterns

Key Analogs Identified:

N-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 9) Structure: Features a nitro group on the thiophene ring and a 4-fluorophenyl group on the thiazole. Synthesis: Procured commercially (Enamine HTS collection), indicating industrial relevance.

N-(5-((Dimethylamino)methyl)-4-(4-fluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 10) Structure: Incorporates a dimethylaminomethyl group on the thiazole, increasing hydrophilicity. Synthesis: Uses 5-[(dimethylamino)methyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine, highlighting modular synthetic routes.

N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31)

- Structure: Replaces thiophene with a furan-propanamide moiety.

- Activity: Exhibits potent KPNB1 inhibition and anticancer activity, suggesting the importance of aryl substitutions.

N-(4-Chlorophenyl)-5-(3-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide (Compound 54)

- Structure: Contains a piperidine-4-yloxy group for improved blood-brain barrier penetration.

- Synthesis: Achieved via coupling reactions with 79% yield, demonstrating scalability.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Theoretical values for the target compound are inferred from analogs.

Key Research Findings

Substitution Impact: Electron-Withdrawing Groups (NO₂, CF₃): Improve antibacterial potency but may reduce solubility . Hydrophilic Moieties (Dimethylaminomethyl): Enhance bioavailability without compromising activity .

Synthetic Efficiency: HATU-mediated coupling offers high yields (>90%) for nitrothiophene derivatives, whereas Suzuki reactions require optimization for scalability (16–79% yields) .

Biological Activity

N-(5-(4-fluorobenzyl)thiazol-2-yl)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activities, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with thiophene carboxylic acids. The synthetic pathway can be summarized as follows:

- Starting Materials : 5-(4-fluorobenzyl)thiazole and thiophene-2-carboxylic acid.

- Reaction Conditions : The reaction is usually conducted under reflux conditions with appropriate coupling agents.

- Purification : The final product is purified using recrystallization or chromatography techniques.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. For instance, it has been evaluated against different cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells.

- Cell Viability Assays : In vitro studies demonstrated that this compound significantly reduced cell viability in Caco-2 cells by approximately 39.8% compared to untreated controls (p < 0.001) .

- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest, although specific molecular targets remain to be fully elucidated.

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits antimicrobial properties against a range of pathogens.

| Pathogen Type | Activity | MIC (μg/ml) |

|---|---|---|

| Gram-positive | S. aureus | 4 |

| Gram-negative | E. coli | 8 |

| Fungal | C. albicans | 16 |

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents, particularly against drug-resistant strains .

Case Study 1: Anticancer Efficacy

A study published in Cancer Letters evaluated the efficacy of thiazole derivatives, including this compound, in inhibiting tumor growth in vivo using mouse models. The compound demonstrated a significant reduction in tumor size compared to control groups treated with conventional chemotherapeutics .

Case Study 2: Antimicrobial Properties

In a recent investigation into novel thiazole derivatives, this compound was found to possess substantial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a lead compound for further development into an effective antibiotic .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-(4-fluorobenzyl)thiazol-2-yl)thiophene-2-carboxamide, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thiazole-2-amine intermediates are reacted with thiophene-2-carbonyl chloride derivatives under basic conditions (e.g., pyridine or potassium carbonate). Optimization involves adjusting stoichiometry, solvent (DCM or DMF), and reaction time. Evidence from analogous compounds shows yields ranging from 48% to 76% depending on substituents and purification methods .

- Key Data : For N-(5-(2-fluorobenzyl)thiazol-2-yl)thiophene-2-carboxamide (structurally similar), a 76% yield was achieved using Method A (DMSO, K₂CO₃, 24h reflux) .

Q. How is the compound characterized to confirm structural integrity and purity?

- Techniques :

- NMR : H and C NMR are critical for verifying substituent positions. For instance, thiophene protons appear at δ 7.48–8.83 ppm, while fluorobenzyl protons show distinct splitting patterns (e.g., δ 6.8–7.4 ppm for aromatic F) .

- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at 342.0477 for related thiophene-thiazole hybrids) .

- IR : Absorptions at 1653 cm (amide C=O) and 1546 cm (thiazole C=N) validate functional groups .

Q. What in vitro assays are recommended for preliminary biological screening?

- Approach : Cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial testing (MIC determination) are standard. For example, N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide showed IC values <10 µM in cancer models .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Strategy :

- Substituent Variation : Fluorine at the benzyl position (4-F vs. 2-F) improves metabolic stability and target binding. Bromine or nitro groups on thiophene enhance electron-withdrawing effects, boosting cytotoxicity .

- Heterocycle Replacement : Replacing thiophene with pyridine or isoxazole alters π-stacking interactions, as seen in TRPV3 inhibitors like Trpvicin (IC <100 nM) .

Q. What computational methods are effective for predicting target binding modes?

- Protocols :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like CDK7 or TRPV3. For CDK7 inhibitors, the thiophene-carboxamide moiety forms hydrogen bonds with Lys33 and Asp149 .

- MD Simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2 Å over 50 ns) to prioritize candidates for synthesis .

Q. How can contradictory biological data from different studies be resolved?

- Case Analysis : Discrepancies in cytotoxicity (e.g., variable IC across cell lines) may arise from assay conditions (e.g., serum concentration) or compound aggregation. Validate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.